molecular formula C13H15N5O2S B3408655 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide CAS No. 878702-20-6

2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B3408655
CAS No.: 878702-20-6
M. Wt: 305.36 g/mol
InChI Key: WFFZBHDCRBIQJK-UHFFFAOYSA-N
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Description

The compound "2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide" is a sulfanyl-acetamide derivative featuring a tetrazole core substituted with a 3-methoxyphenyl group and an allylamine (prop-2-en-1-yl) moiety. The 3-methoxyphenyl substituent may enhance lipophilicity and π-π stacking interactions, while the allylamine group could contribute to reactivity in further functionalization or biological targeting .

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-3-7-14-12(19)9-21-13-15-16-17-18(13)10-5-4-6-11(8-10)20-2/h3-6,8H,1,7,9H2,2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFZBHDCRBIQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 3-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism by which 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, bioactivities, and physicochemical properties derived from the evidence:

Compound Core Structure Key Substituents Reported Bioactivity/Properties Synthesis & Characterization Reference
Target Compound :
2-{[1-(3-Methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide
Tetrazole-sulfanyl-acetamide 3-Methoxyphenyl (tetrazole),
Allylamine (acetamide)
Inferred: Potential kinase inhibition (analogous to ZINC01029685) Likely via Cu-catalyzed 1,3-dipolar cycloaddition (similar to )
ZINC01029685 :
2-[1-(4-(Dimethylamino)phenyl)tetrazol-5-yl]sulfanyl-N-(4-isopropylphenyl)acetamide
Tetrazole-sulfanyl-acetamide 4-Dimethylaminophenyl (tetrazole),
4-Isopropylphenyl (acetamide)
Inhibits Great Wall kinase (interacts with Leu113 via hydrogen bonding)
:
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Tetrazole-sulfanyl-acetamide 3-Chloro-4-methylphenyl (tetrazole),
2-Methoxyphenyl (acetamide)
Inferred: Enhanced lipophilicity due to chloro/methyl groups IR: C=O stretch at ~1670 cm⁻¹;
1H/13C NMR data reported
:
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-thiadiazol-2-yl)acetamide
Tetrazole-sulfanyl-acetamide 3-Chloro-4-methylphenyl (tetrazole),
5-Ethyl-thiadiazolyl (acetamide)
Inferred: Thiadiazole may improve metabolic stability Synonyms and CAS listed; no detailed synthesis
:
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
Imidazole-sulfanyl-acetamide Allyl (imidazole), 4-Bromophenyl (imidazole),
4-Chlorophenyl (acetamide)
Inferred: Bromo/chloro substituents may enhance halogen bonding Molecular formula: C₂₀H₁₇BrClN₃OS;
ChemSpider ID: 26306345
:
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-hydroxyacetamide
Triazole-sulfanyl-acetamide 4-Amino-5-furyl (triazole),
Hydroxylamine (acetamide)
Anti-exudative activity (10 mg/kg vs. diclofenac sodium) Synthesized via reflux with pyridine/Zeolite catalyst; recrystallized from ethanol

Key Observations:

Synthetic Methodologies :

  • Tetrazole derivatives are commonly synthesized via Cu-catalyzed 1,3-dipolar cycloaddition (e.g., ), a method likely applicable to the target compound .
  • Anti-exudative triazole analogs () use pyridine/zeolite catalysts, highlighting the role of reaction conditions in modulating yields .

Spectroscopic Characterization :

  • IR spectra of acetamide derivatives consistently show C=O stretches at 1670–1680 cm⁻¹, confirming the amide linkage .
  • 1H NMR data for ’s compound reveal distinct aromatic proton environments, critical for verifying substitution patterns .

Contradictions and Gaps: ’s imidazole-based analog lacks tetrazole’s metabolic stability, underscoring the importance of heterocycle choice . Limited bioactivity data for the target compound necessitate extrapolation from structural analogs.

Biological Activity

The compound 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a novel tetrazole derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is C₁₄H₁₈N₄O₂S, with a molecular weight of approximately 306.39 g/mol. The compound features a tetrazole ring, a sulfanyl group, and a methoxy-substituted phenyl moiety, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. For instance, similar tetrazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the methoxyphenyl group is believed to enhance the antimicrobial activity by increasing lipophilicity and facilitating membrane penetration.

Anti-inflammatory Properties

Compounds with tetrazole structures are frequently investigated for their anti-inflammatory effects. The sulfanyl group may play a crucial role in modulating inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis or chronic inflammation . In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines, suggesting a similar potential for this compound.

Analgesic Effects

The analgesic properties of tetrazole derivatives are well-documented. The compound may interact with pain receptors or ion channels involved in nociceptive signaling . Preliminary studies suggest that it could serve as an effective analgesic agent, particularly in models of neuropathic pain.

The mechanisms through which 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Ion Channel Modulation : Similar tetrazole compounds have been shown to influence calcium channels and G-protein coupled receptors, which may affect cellular signaling pathways involved in pain perception and inflammation .
  • Receptor Binding : The structural features of this compound suggest potential interactions with specific receptors that mediate pain and inflammatory responses. Further research is needed to elucidate these interactions.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related tetrazole compounds:

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various tetrazole derivatives against Candida albicans and Pseudomonas aeruginosa. Compounds with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts .
  • Anti-inflammatory Assessment : In vivo models demonstrated that similar sulfanyl-containing tetrazoles significantly reduced edema in paw inflammation models, indicating their potential as anti-inflammatory agents .
  • Analgesic Evaluation : A comparative study on different tetrazole derivatives highlighted their analgesic effects in animal models, with some compounds showing potency comparable to standard analgesics .

Comparative Analysis

Compound NameMolecular FormulaNotable Activity
Compound AC₁₄H₁₈N₄O₂SAntimicrobial
Compound BC₁₂H₁₁N₇O₂S₂Anti-inflammatory
Compound CC₁₆H₂₁N₅O₂SAnalgesic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

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